molecular formula C7H9N B14888507 1-Ethynyl-3-azabicyclo[3.1.0]hexane

1-Ethynyl-3-azabicyclo[3.1.0]hexane

Cat. No.: B14888507
M. Wt: 107.15 g/mol
InChI Key: AFTJJOBLQKEHAM-UHFFFAOYSA-N
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Description

1-Ethynyl-3-azabicyclo[310]hexane is a bicyclic compound featuring a nitrogen atom within its structure

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

1-Ethynyl-3-azabicyclo[3.1.0]hexane has numerous applications in scientific research:

Mechanism of Action

The mechanism by which 1-Ethynyl-3-azabicyclo[3.1.0]hexane exerts its effects involves interactions with molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity. For instance, it can act as an inhibitor of certain enzymes, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Uniqueness: 1-Ethynyl-3-azabicyclo[3.1.0]hexane is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for diverse applications. This structural feature differentiates it from other similar compounds and enhances its utility in various fields .

Properties

Molecular Formula

C7H9N

Molecular Weight

107.15 g/mol

IUPAC Name

1-ethynyl-3-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C7H9N/c1-2-7-3-6(7)4-8-5-7/h1,6,8H,3-5H2

InChI Key

AFTJJOBLQKEHAM-UHFFFAOYSA-N

Canonical SMILES

C#CC12CC1CNC2

Origin of Product

United States

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